BAY R3401

Description

Structure

3D Structure

Properties

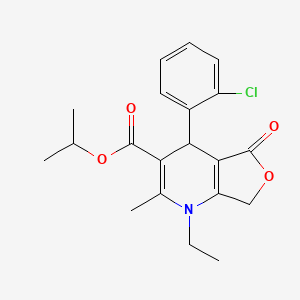

IUPAC Name |

propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUSXSOBPNHOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431712 | |

| Record name | BAY R3401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100276-03-7 | |

| Record name | BAY R3401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BAY R3401

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification

BAY R3401 is an orally active inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. It is important to distinguish this compound from other compounds that may have similar naming conventions but entirely different mechanisms of action, such as BAY 61-3606, which is a Spleen Tyrosine Kinase (Syk) inhibitor involved in complex intracellular signaling cascades. The focus of this guide is solely on this compound and its role as a glycogen phosphorylase inhibitor.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of glycogen phosphorylase. GP catalyzes the rate-limiting step in glycogenolysis, which is the breakdown of glycogen into glucose-1-phosphate.[1] By inhibiting this enzyme, this compound effectively blocks the release of glucose from stored glycogen. This action is particularly relevant in the liver, where glycogenolysis is a major contributor to hepatic glucose production and the maintenance of blood glucose levels. Inhibition of hepatic glycogen phosphorylase is a therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes.[2]

Glycogen phosphorylase exists in different isoforms, with the liver, muscle, and brain expressing distinct forms of the enzyme.[1] While GP inhibitors are often developed with the aim of targeting the liver isoform for diabetes treatment, achieving high selectivity can be challenging.[2][3]

Signaling and Metabolic Pathways Modulated by this compound

The impact of this compound is primarily on metabolic pathways rather than the complex signaling cascades typically associated with kinase inhibitors. The central pathway affected is glycogenolysis .

-

Inhibition of Glycogenolysis: this compound binds to glycogen phosphorylase and reduces its catalytic activity. This leads to a decrease in the breakdown of glycogen and, consequently, a reduction in the intracellular pool of glucose-1-phosphate. In the liver, this translates to reduced hepatic glucose output.

-

Impact on Glucose Homeostasis: By curbing the liver's production of glucose from glycogen, this compound can help to lower blood glucose levels. This makes it a compound of interest for the treatment of type 2 diabetes.[1][2]

-

Effects on Beta Cell Function: Studies on other glycogen phosphorylase inhibitors have suggested that modulating glycogen metabolism within pancreatic beta cells can impact their function, including insulin secretion.[3] By causing an accumulation of glycogen, these inhibitors may influence insulin receptor signaling and enhance insulin expression and secretion.[3]

-

Cognitive Function: Research on other GP inhibitors, such as BAY U6751, has indicated that the inhibition of glycogen phosphorylase in the brain can affect various metabolic processes and may have an impact on cognitive functions.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Compound | Target | Cell Line/System | IC50 (µM) | Reference |

| This compound | Glycogenolysis | HL-7702 (human liver cells) | 27.06 | |

| This compound | Glycogenolysis | HepG2 (human liver cancer cells) | 52.83 |

Experimental Protocols

Detailed experimental protocols for assessing the activity of glycogen phosphorylase inhibitors like this compound generally involve enzymatic assays and cellular assays to measure the inhibition of glycogenolysis.

In Vitro Glycogen Phosphorylase Inhibition Assay

This type of assay directly measures the enzymatic activity of purified glycogen phosphorylase in the presence of an inhibitor.

-

Enzyme Preparation: Purified recombinant human liver glycogen phosphorylase is used.

-

Reaction Mixture: The assay is typically performed in a buffer containing substrates such as glycogen and phosphate, as well as any necessary co-factors like AMP (an allosteric activator).

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or a substrate and incubated at a controlled temperature (e.g., 30°C).

-

Detection of Product Formation: The production of glucose-1-phosphate is monitored over time. This can be done using a coupled enzyme assay where glucose-1-phosphate is converted to a product that can be detected spectrophotometrically or fluorometrically.

-

Data Analysis: The rate of product formation is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.

Cellular Glycogenolysis Assay

This assay measures the effect of the inhibitor on glycogen breakdown in a cellular context.

-

Cell Culture: A relevant cell line, such as human hepatocytes (e.g., HepG2 or HL-7702), is cultured under standard conditions.

-

Glycogen Loading: Cells may be pre-incubated with high glucose to promote glycogen synthesis and storage.

-

Induction of Glycogenolysis: Glycogenolysis is stimulated, for example, by adding glucagon or by incubating the cells in a glucose-free medium.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound prior to or during the stimulation of glycogenolysis.

-

Measurement of Glucose Output: The amount of glucose released from the cells into the culture medium is measured over time using a glucose assay kit.

-

Data Analysis: The reduction in glucose output in the presence of the inhibitor is used to determine its potency in a cellular environment.

Visualization of this compound's Mechanism

The following diagram illustrates the core mechanism of action of this compound.

Caption: Mechanism of this compound action.

A Note on the Nature of the User's Core Requirements

The initial request specified detailed visualizations of signaling pathways, which are highly relevant for compounds like protein kinase inhibitors that modulate complex intracellular communication networks. However, for a metabolic enzyme inhibitor such as this compound, the mechanism of action is more direct and linear, focusing on the inhibition of a specific enzymatic step in a metabolic pathway. Therefore, the most accurate visualization is a more straightforward representation of this metabolic inhibition, as provided above, rather than a complex signaling cascade.

Conclusion

This compound's mechanism of action is centered on its ability to potently and selectively inhibit the enzyme glycogen phosphorylase. This inhibition leads to a reduction in the breakdown of glycogen, thereby decreasing hepatic glucose production. This makes this compound a compound of interest for the therapeutic management of hyperglycemia in type 2 diabetes. Its effects are primarily on metabolic regulation rather than on the intricate signaling pathways modulated by other classes of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A single dose of glycogen phosphorylase inhibitor improves cognitive functions of aged mice and affects the concentrations of metabolites in the brain - PMC [pmc.ncbi.nlm.nih.gov]

BAY R3401 discovery and development

BAY 61-3606 role in signal transduction

An In-depth Technical Guide on the Role of BAY 61-3606 in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 is a synthetic, cell-permeable imidazopyrimidine compound initially developed as a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] It functions as an ATP-competitive and reversible inhibitor, playing a critical role in modulating signal transduction pathways central to immunology, neuroinflammation, and oncology.[1][2][3] While its primary target is Syk, a non-receptor tyrosine kinase essential for signaling downstream of various immune receptors, subsequent research has unveiled a broader spectrum of activity, including the inhibition of other kinases such as Cyclin-Dependent Kinase 9 (CDK9).[4][5][6] This guide provides a comprehensive technical overview of BAY 61-3606's mechanism of action, its impact on key signaling cascades, and detailed experimental methodologies.

Core Mechanism of Action

BAY 61-3606 primarily exerts its effects by inhibiting the kinase activity of Syk. It is a highly selective inhibitor for Syk with a high affinity, demonstrating significantly less activity against other tyrosine kinases like Btk, Fyn, Itk, Lyn, and Src at comparable concentrations.[1][7] However, studies have shown that at higher concentrations, it can inhibit a wider range of kinases.[8] A notable secondary mechanism, independent of its Syk inhibition, is its activity against CDK9, which has significant implications for its anti-cancer properties.[4][7]

Quantitative Data: Inhibitory Profile of BAY 61-3606

The following tables summarize the quantitative data regarding the inhibitory activity of BAY 61-3606 against its primary kinase targets and in various cellular assays.

Table 1: Kinase Inhibitory Activity

| Target Kinase | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|

| Spleen Tyrosine Kinase (Syk) | K_i_ | 7.5 | [2][3][6][7][9] |

| Spleen Tyrosine Kinase (Syk) | IC_50_ | 10 | [2] |

| Cyclin-Dependent Kinase 9 (CDK9) | IC_50_ | 37 |[4][7][10] |

Table 2: Cellular Assay IC_50_ Values

| Assay Description | Cell Type / System | IC_50_ (nM) | Reference(s) |

|---|---|---|---|

| FcεRI-mediated Histamine Release | Human Basophils (Atopic) | 8.1 | [6][11] |

| FcεRI-mediated Histamine Release | Human Basophils (Healthy) | 10 | [6][11] |

| FcγR-mediated Superoxide Production | Human Monocytes | 12 | [11] |

| FcεRI-mediated Serotonin Release | Rat Peritoneal Mast Cells | 17 | [12] |

| Respiratory Burst (FcγR stimulation) | Eosinophils | 35 | [12] |

| FcεRI-mediated Hexosaminidase Release | RBL-2H3 Cells | 46 | [6][11][12] |

| FcγR-mediated Superoxide Production | U937 Monocytic Cell Line | 52 | [11] |

| BCR-induced B-cell Proliferation | Mouse Splenic B-cells | 58 | [12] |

| BCR-stimulated Calcium Mobilization | Ramos Human B-cell Line | 81 | [12] |

| Growth Inhibition | MV-4-11 AML Cell Line | 7.4 |[7] |

Role in Signal Transduction Pathways

BAY 61-3606 modulates several critical signaling pathways, primarily through its inhibition of Syk, but also via its effects on other kinases like CDK9.

Syk-Dependent Signaling in Immune Cells

Syk is a pivotal kinase in signaling cascades initiated by B-cell receptors (BCR) and Fc receptors (FcR) on various immune cells.[5][6] BAY 61-3606 potently inhibits these pathways.

-

BCR Signaling: In B-cells, antigen binding to the BCR triggers the phosphorylation of ITAM motifs, which recruits and activates Syk. Activated Syk then initiates a downstream cascade involving PLCγ2, leading to calcium mobilization and activation of transcription factors that drive B-cell proliferation and differentiation.[5] BAY 61-3606 blocks this cascade, inhibiting BCR-mediated signaling.[6][7][9]

-

FcR Signaling: In mast cells, basophils, monocytes, and eosinophils, the cross-linking of Fc receptors (like FcεRI and FcγR) by antigen-antibody complexes activates Syk.[1][5] This leads to cellular degranulation, the release of inflammatory mediators (e.g., histamine, serotonin), and the synthesis of cytokines and lipid mediators.[1][6] BAY 61-3606 effectively suppresses these FcR-mediated events.[6][11]

Caption: Syk-dependent signaling in immune cells via BCR and FcR pathways.

Syk-Independent, CDK9-Mediated Apoptosis Sensitization

In breast cancer cells, BAY 61-3606 has been identified as a sensitizer for TNF-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[4] This effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1, occurring via a Syk-independent mechanism.[4][13]

-

Transcriptional Repression: BAY 61-3606 inhibits CDK9, a kinase responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), which is crucial for transcriptional elongation.[4][10] Inhibition of CDK9 leads to reduced RNA Pol II activity and subsequent downregulation of Mcl-1 mRNA transcription.[4][13]

-

Protein Degradation: BAY 61-3606 also promotes the ubiquitin-proteasome-dependent degradation of the Mcl-1 protein.[4][7]

The resulting decrease in Mcl-1 levels lowers the threshold for apoptosis, thereby sensitizing cancer cells to TRAIL.[10][13]

Caption: Syk-independent, CDK9-mediated downregulation of Mcl-1 by BAY 61-3606.

Mincle/Syk/NF-κB Pathway in Neuroinflammation

In the central nervous system, microglia-mediated neuroinflammation is a key feature of traumatic brain injury (TBI). BAY 61-3606 has been shown to attenuate this response by inhibiting the Macrophage-inducible C-type lectin (Mincle)/Syk signaling pathway.[14]

-

Activation of the Mincle receptor leads to the recruitment and phosphorylation of Syk.

-

Syk acts as a bridge to activate the NF-κB signaling pathway.[14]

-

Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

-

BAY 61-3606 treatment inhibits the phosphorylation of both Syk and NF-κB, thereby suppressing the production of these inflammatory mediators and reducing neuroinflammation.[14]

Caption: Inhibition of the Mincle/Syk/NF-κB neuroinflammatory pathway by BAY 61-3606.

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the literature for assessing the effects of BAY 61-3606.

Caspase Activity Assay

This protocol is used to measure the activation of executioner caspases, a hallmark of apoptosis.

-

Cell Treatment: Pre-incubate cells (e.g., MCF-7) with BAY 61-3606 (e.g., 5 μM) for 1 hour.[4]

-

Apoptosis Induction: Add the apoptosis-inducing agent (e.g., TRAIL, 50 ng/ml) and incubate for the desired period (e.g., 24 hours).[4]

-

Cell Lysis: Harvest cells and lyse them using a provided lysis buffer.

-

Substrate Incubation: Incubate the cell lysates with a fluorometric caspase substrate, such as DEVD-AFC for caspase-7 or IETD-AFC for caspase-8, for 1 hour at 37°C.[4]

-

Fluorescence Measurement: Measure the fluorescent signal using a microplate reader. The signal intensity is proportional to caspase activity.[4]

In Vitro Kinase Assay

This protocol determines the direct inhibitory effect of BAY 61-3606 on a specific kinase.

-

Assay Format: Utilize a radiometric assay format, for example, as provided by a commercial kinase profiling service.[4]

-

Reaction Mixture: Prepare a reaction mixture containing the purified protein kinase, a suitable substrate (e.g., a generic peptide substrate), and radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Inhibitor Addition: Add varying concentrations of BAY 61-3606 to the reaction mixture.

-

Incubation: Incubate the mixture to allow the kinase reaction to proceed.

-

Measurement: Stop the reaction and measure the incorporation of the radiolabel into the substrate using scintillation counting.[4]

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC_50_ value by fitting the data to a dose-response curve.

Mcl-1 Ubiquitination Assay

This protocol is designed to assess whether BAY 61-3606 induces the ubiquitination of the Mcl-1 protein, targeting it for proteasomal degradation.

-

Transfection: Co-transfect cells (e.g., 293T) with plasmids encoding HA-tagged ubiquitin (HA-Ub) and Flag-tagged Mcl-1 (Flag-Mcl-1) using a suitable transfection reagent. Incubate for 48 hours.[10]

-

Cell Treatment: Treat the transfected cells with BAY 61-3606 or a proteasome inhibitor control (e.g., MG-132) for a specified time (e.g., 6 hours).[10]

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide, iodoacetamide) and a proteasome inhibitor to preserve ubiquitinated proteins.[10]

-

Immunoprecipitation (IP): Centrifuge the lysate to pellet debris. Add an anti-Flag antibody to the supernatant to immunoprecipitate Flag-Mcl-1, followed by protein A/G agarose beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

-

Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with an anti-HA antibody to detect ubiquitinated Mcl-1 and an anti-Flag antibody to confirm the immunoprecipitation of Mcl-1.[10] A smear or ladder of high-molecular-weight bands indicates polyubiquitination.

Caption: Experimental workflow for the Mcl-1 ubiquitination assay.

Conclusion

BAY 61-3606 is a versatile small molecule inhibitor with significant effects on multiple signal transduction pathways. Its potent and selective inhibition of Syk makes it a valuable tool for studying and targeting inflammatory and autoimmune conditions driven by aberrant BCR and FcR signaling.[6] Furthermore, its Syk-independent activity as a CDK9 inhibitor, leading to the downregulation of Mcl-1, highlights its potential as a therapeutic agent to overcome resistance to apoptosis in cancer.[4][10] The detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for researchers and drug developers aiming to harness the therapeutic potential of targeting these critical signaling nodes.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAY 61-3606 hydrochloride hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of B-cell Signaling: A Technical Guide to Spleen Tyrosine Kinase (Syk) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical signaling hub in a multitude of immune cell types. In B-lymphocytes, Syk is indispensable for orchestrating the cellular responses to B-cell receptor (BCR) engagement, thereby governing B-cell development, activation, proliferation, differentiation, and survival.[1][2] Dysregulation of Syk activity is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies, making it a prime therapeutic target.[3][4][] This in-depth technical guide provides a comprehensive overview of Syk's function in B-cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and workflows.

The Core of B-Cell Signaling: The Syk Pathway

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, with Syk as a central player. The Src family kinase Lyn first phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79a and CD79b proteins.[1][6] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation.[7] Activated Syk then phosphorylates a plethora of downstream substrates, including B-cell linker (BLNK), phospholipase C gamma 2 (PLCγ2), and Vav, which in turn propagate the signal, leading to calcium mobilization, activation of transcription factors such as NFAT and NF-κB, and ultimately, changes in gene expression that drive the B-cell response.[1][8][9]

The Role of Syk in B-cell Development and Disease

Syk's role extends beyond the activation of mature B-cells. It is fundamentally required for B-cell development, with Syk-deficient mice exhibiting a developmental block at the pro-B to pre-B cell stage.[10] This is due to the essential role of Syk in transducing signals from the pre-BCR.[11] Consequently, the maturation of immature B-cells into recirculating follicular B-cells is also impaired.[12]

Given its central role in B-cell function, it is not surprising that aberrant Syk signaling is a hallmark of several diseases. In autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, hyperactive B-cells contribute to pathology, and Syk inhibition has emerged as a promising therapeutic strategy.[][13] Furthermore, in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), cancer cells are often dependent on BCR signaling for their survival and proliferation, making Syk a compelling target for therapeutic intervention.[14][15]

Quantitative Insights into Syk Function

A precise understanding of Syk's function necessitates quantitative data. The following tables summarize key parameters related to Syk's biochemical activity and its impact on B-cell biology.

| Parameter | Interacting Molecule | Dissociation Constant (Kd) | Reference |

| Syk tandem SH2 (tSH2) domain | Doubly phosphorylated CD3-ε ITAM peptide | 18-81 nM | [16] |

| Syk tSH2 domain | Doubly phosphorylated FcR-γ ITAM peptide | 2-4 nM | [17] |

| Syk tSH2 domain | Doubly phosphorylated FcRIIA ITAM peptide | 2-4 nM | [17] |

| Table 1: Dissociation Constants (Kd) of Syk's Tandem SH2 Domains with Phosphorylated ITAMs. |

| Enzyme | Substrate | Specific Activity | Reference |

| Recombinant Human Active SYK | Poly (Glu:Tyr, 4:1) synthetic peptide | 79-107 nmol/min/mg | [8] |

| Recombinant Human Active SYK | "Syktide" (RRRAAEDDE(L-Htc)EEV) | Kcat = 73 min-1, Km = 11 µM | [2] |

| Table 2: Specific Activity of Recombinant Human Syk Kinase. |

| Inhibitor | B-cell Line | IC50 | Reference |

| R406 (Fostamatinib's active metabolite) | Ramos | ~1 µM (in cell-based calcium flux assay) | [18] |

| Dasatinib | Ramos | 74 nM | [18] |

| Dasatinib | RL | 234 nM | [18] |

| Entospletinib | SEM (pro-B-ALL) | Comparable to pre-B-ALL | |

| Entospletinib | NALM-6 (pre-B-ALL) | Comparable to pro-B-ALL | |

| Table 3: IC50 Values of Selected Syk Inhibitors in B-cell Lines. |

| Phosphorylation Site | Location | Role in Signaling | Reference |

| Tyrosines 348 & 352 (human) | Interdomain B | Positive regulation; major sites of autophosphorylation and phosphorylation upon BCR crosslinking. | [17] |

| Tyrosine 317 | Interdomain B | Negative regulation; phosphorylation dampens the Ca²⁺ signal. | |

| Tyrosines 525 & 526 (activation loop) | Kinase Domain | Essential for full enzymatic activity and sustained downstream signaling. | |

| Tyrosine 624 & 625 | C-terminal tail | Phosphorylation increases ~2-fold upon IgE receptor activation in mast cells. | [17] |

| Table 4: Key Tyrosine Phosphorylation Sites on Syk in B-cells and their Role in Signaling. |

| B-cell Subset | Location | Effect of Syk Deficiency | Reference |

| Pro-B to Pre-B cell transition | Bone Marrow | Severe block | [10] |

| Immature B-cells | Bone Marrow | Reduced numbers | |

| Recirculating Follicular B-cells | Spleen | Severely reduced/absent | [12] |

| Marginal Zone B-cells | Spleen | Majority lost | |

| Table 5: Impact of Syk Deficiency on B-cell Populations in Mice. |

Experimental Protocols for Studying Syk Function

Investigating the multifaceted roles of Syk in B-cells requires a range of specialized experimental techniques. The following sections provide detailed methodologies for key assays.

Isolation of B-cells from Mouse Spleen

This protocol describes the isolation of a single-cell suspension of splenocytes followed by B-cell enrichment.

-

Materials:

-

Mouse spleen

-

MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA)

-

70 µm cell strainer

-

Red Blood Cell (RBC) Lysis Buffer

-

B-cell isolation kit (e.g., magnetic bead-based negative selection)

-

-

Procedure:

-

Aseptically harvest the spleen from a mouse and place it in a petri dish containing ice-cold MACS buffer.

-

Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.

-

Wash the strainer with additional MACS buffer to collect the remaining cells.

-

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.

-

Quench the lysis by adding an excess of MACS buffer and centrifuge again.

-

Resuspend the cell pellet in MACS buffer and perform a cell count and viability assessment (e.g., using trypan blue).

-

Proceed with B-cell enrichment using a commercial kit according to the manufacturer's instructions. This typically involves labeling non-B cells with a cocktail of biotin-conjugated antibodies and subsequent removal using anti-biotin magnetic beads.[10]

-

Immunoprecipitation (IP) of Syk

This protocol is for the immunoprecipitation of native Syk for subsequent Western blot analysis or in vitro kinase assays.

-

Materials:

-

1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin, 1 mM PMSF)

-

Anti-Syk antibody

-

Protein A/G agarose beads

-

Ice-cold PBS

-

-

Procedure:

-

After stimulation, wash the B-cells with ice-cold PBS and lyse them in ice-cold 1X Cell Lysis Buffer.[6]

-

Incubate on ice for 5 minutes, then sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube. For pre-clearing, add Protein A/G agarose beads and incubate for 30-60 minutes at 4°C with gentle rocking. Centrifuge and collect the supernatant.[6]

-

Add the primary anti-Syk antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.

-

Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C with gentle rocking.

-

Centrifuge to pellet the beads and wash the pellet five times with 1X Cell Lysis Buffer.

-

The immunoprecipitated Syk is now ready for downstream applications.

-

In Vitro Syk Kinase Assay

This protocol describes a non-radioactive, luminescence-based kinase assay.

-

Materials:

-

Immunoprecipitated Syk (on beads) or recombinant active Syk

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Syk substrate (e.g., Poly (Glu:Tyr, 4:1))

-

ATP

-

ADP-Glo™ Kinase Assay kit (or similar)

-

-

Procedure:

-

Wash the immunoprecipitated Syk beads twice with Kinase Buffer.

-

Prepare a reaction mixture containing the Syk beads (or recombinant Syk), the substrate, and Kinase Buffer.

-

Initiate the reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

-

Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Phospho-flow Cytometry

This protocol allows for the measurement of Syk phosphorylation at the single-cell level.

-

Materials:

-

B-cells

-

Stimulants (e.g., anti-IgM)

-

Fixation Buffer (e.g., 1.5% formaldehyde)

-

Permeabilization Buffer (e.g., ice-cold methanol)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19, CD20) and intracellular phosphorylated proteins (e.g., phospho-Syk (Y525/526), phospho-PLCγ2 (Y759))

-

Staining Buffer (e.g., PBS with 2% FBS)

-

-

Procedure:

-

Stimulate B-cells for the desired time points.

-

Fix the cells immediately by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.

-

Wash the cells with Staining Buffer.

-

Stain the cells with the antibody cocktail (both surface and intracellular markers) for 30-60 minutes at room temperature in the dark.

-

Wash the cells with Staining Buffer.

-

Resuspend the cells in Staining Buffer and acquire the data on a flow cytometer.

-

Analyze the data to quantify the phosphorylation levels in different B-cell populations.

-

Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration following BCR stimulation.

-

Materials:

-

B-cells

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-3 AM)

-

Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)

-

Stimulants (e.g., anti-IgM)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

-

Procedure:

-

Resuspend B-cells in cell loading medium.

-

Load the cells with the calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.

-

Wash the cells twice with medium.

-

Resuspend the cells at a concentration of 1 x 10⁶ cells/ml and allow them to equilibrate at 37°C for 30-60 minutes.

-

Acquire a baseline fluorescence reading on a flow cytometer.

-

Add the stimulant (e.g., anti-IgM) and continue to acquire data over time to measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[13]

-

At the end of the experiment, add ionomycin to determine the maximal calcium influx, followed by EGTA to establish the minimal fluorescence.

-

Conclusion

Spleen Tyrosine Kinase is a cornerstone of B-cell biology, with its intricate regulation and diverse downstream effects making it a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its signaling pathways, coupled with robust experimental methodologies, is crucial for advancing our knowledge in immunology and for the development of novel treatments for a range of human diseases. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of Syk and its profound impact on B-cell function.

References

- 1. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel SYK Variant Causes Enhanced SYK Autophosphorylation and PI3K Activation in an Antibody-Deficient Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of immune cell subtypes in three commonly used mouse strains reveals gender and strain-specific variations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. stemcell.com [stemcell.com]

- 8. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry for B-cell subset analysis in immunodeficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Global Phosphoproteomic Profiling Reveals Distinct Signatures in B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow Cytometric Characterization of Murine B Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphorylation of the activation loop tyrosines is required for sustained Syk signaling and growth factor-independent B-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Quantitative Analysis of B-Cell Subpopulations in Bone Marrow by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY 61-3606: An In-Depth Technical Guide to an ATP-Competitive Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors.[1][2][3][4] Its central role in mediating signaling pathways in immune cells, such as B cells, mast cells, and monocytes, has positioned Syk as a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[5][6] This technical guide provides a comprehensive overview of BAY 61-3606, including its mechanism of action, inhibitory profile, effects on cellular signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

BAY 61-3606 functions as a reversible, ATP-competitive inhibitor of Syk kinase.[7] By binding to the ATP-binding pocket of the Syk kinase domain, it directly prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades initiated by immunoreceptor activation.[4]

Data Presentation: Quantitative Analysis of BAY 61-3606 Activity

The inhibitory potency and selectivity of BAY 61-3606 have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of BAY 61-3606

| Kinase | IC50 (nM) | Ki (nM) | Notes |

| Syk | 10[4][8] | 7.5[1][2][3][4][7][9] | Potent and primary target. |

| Lyn | >4700[1][4][9] | >10000[3] | Highly selective against Src family kinases. |

| Fyn | >4700[1][4][9] | >10000[3] | |

| Src | >4700[1][4][9] | >10000[3] | |

| Itk | >4700[1][4][9] | >10000[3] | |

| Btk | >4700[1][4][9] | >10000[3] | |

| CDK9 | 37[1][9] | - | Off-target activity noted in some studies. |

| MAP4K2 | 11.3[10] | - | Identified as a sensitive off-target kinase. |

Table 2: Cellular Activity of BAY 61-3606

| Cell Type | Assay | Endpoint | IC50 (nM) |

| RBL-2H3 (Rat Basophilic Leukemia) | Mast Cell Degranulation | β-Hexosaminidase Release | 46[4][11] |

| Rat Peritoneal Mast Cells | Mast Cell Degranulation | Serotonin Release | 17[4][11] |

| Human Cultured Mast Cells (HCMCs) | Mast Cell Degranulation | Histamine Release | 5.1[12] |

| Human Cultured Mast Cells (HCMCs) | Mast Cell Degranulation | Tryptase Release | 5.5[4] |

| Human Basophils (Healthy Donors) | Basophil Degranulation | Histamine Release | 10[13] |

| Human Basophils (Atopic Donors) | Basophil Degranulation | Histamine Release | 8.1[13] |

| Ramos (Human Burkitt's Lymphoma B cells) | B-Cell Receptor Signaling | Intracellular Calcium Mobilization | 81[4][11] |

| Mouse Splenic B cells | B-Cell Proliferation | Anti-IgM Induced Proliferation | 58[4][11][14] |

| U937 (Human Monocytic Cells) | FcγR-mediated Response | Superoxide Production | 52[4][11] |

| Human Monocytes | FcγR-mediated Response | Superoxide Production | 12[11] |

| Mouse Eosinophils | FcγR-mediated Response | Superoxide Production | 35[11] |

Signaling Pathways Modulated by BAY 61-3606

BAY 61-3606 effectively blocks signal transduction downstream of immunoreceptors by inhibiting the catalytic activity of Syk. This leads to the suppression of key signaling molecules involved in cellular activation, proliferation, and inflammatory responses.

B-Cell Receptor (BCR) Signaling

In B lymphocytes, antigen binding to the BCR triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ heterodimer by Src family kinases. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates a range of downstream targets, including SLP-65 (BLNK), PLCγ2, and Vav, initiating cascades that result in calcium mobilization, activation of transcription factors like NF-κB and NFAT, and ultimately, B-cell proliferation and differentiation.[4][12][15][16] BAY 61-3606, by inhibiting Syk, effectively abrogates these downstream events.

FcεRI (High-Affinity IgE Receptor) Signaling in Mast Cells

In mast cells, the cross-linking of IgE-bound FcεRI by allergens initiates a similar signaling cascade. The Src family kinase Lyn phosphorylates the ITAMs of the FcεRI β and γ chains, leading to the recruitment and activation of Syk.[8][17][18] Activated Syk then phosphorylates key adapter proteins like LAT and SLP-76, as well as enzymes such as PLCγ1 and PI3K. This culminates in the release of pre-formed mediators (e.g., histamine, serotonin) through degranulation and the synthesis of newly formed lipid mediators (e.g., leukotrienes, prostaglandins) and cytokines, all of which are central to the allergic inflammatory response.[8][18] BAY 61-3606 potently inhibits these Syk-dependent mast cell functions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BAY 61-3606's activity. Below are representative protocols for key in vitro and cellular assays.

In Vitro Syk Kinase Assay

This assay measures the direct inhibitory effect of BAY 61-3606 on the enzymatic activity of recombinant Syk.

Materials:

-

Recombinant human Syk enzyme (e.g., from BPS Bioscience, Cat# 40487)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[19]

-

ATP (e.g., Sigma-Aldrich)

-

Syk substrate (e.g., Poly(Glu, Tyr) 4:1, Sigma-Aldrich, Cat# P0275)

-

BAY 61-3606 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of BAY 61-3606 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted BAY 61-3606 or DMSO (for control wells).

-

Add 2 µL of Syk enzyme solution (e.g., 1.5 ng/µL in Kinase Assay Buffer).

-

Add 2 µL of a mixture of the Syk substrate and ATP in Kinase Assay Buffer. The final concentrations should be at the Km for ATP (e.g., 10 µM) and a fixed concentration for the substrate.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of BAY 61-3606 and determine the IC50 value by fitting the data to a dose-response curve.

Workflow:

Mast Cell Degranulation Assay (RBL-2H3 cells)

This assay quantifies the inhibitory effect of BAY 61-3606 on antigen-induced degranulation in a rat basophilic leukemia cell line.

Materials:

-

RBL-2H3 cells (ATCC CRL-2256)

-

Complete culture medium (e.g., MEM with 15% FBS, penicillin/streptomycin)

-

Anti-DNP IgE (e.g., Sigma-Aldrich, Cat# D8406)

-

DNP-HSA (antigen) (e.g., Sigma-Aldrich)

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well culture plates

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of BAY 61-3606 or vehicle (DMSO) in Tyrode's buffer for 1 hour at 37°C.

-

Induce degranulation by adding DNP-HSA for 30 minutes at 37°C.

-

To measure total β-hexosaminidase release, lyse a set of control cells with Triton X-100.

-

Collect the supernatants and incubate with the β-hexosaminidase substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells and determine the IC50 of BAY 61-3606.

B-Cell Proliferation Assay (Ramos cells)

This assay assesses the effect of BAY 61-3606 on B-cell proliferation induced by BCR cross-linking.

Materials:

-

Ramos cells (ATCC CRL-1596)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Anti-human IgM antibody, F(ab')2 fragment (e.g., Jackson ImmunoResearch)

-

Cell proliferation reagent (e.g., CellTiter-Glo®, Promega)

-

96-well culture plates

Procedure:

-

Seed Ramos cells in a 96-well plate in complete culture medium.

-

Treat the cells with serial dilutions of BAY 61-3606 or vehicle for 1 hour.

-

Stimulate proliferation by adding anti-human IgM antibody.

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Measure cell proliferation using a cell viability reagent according to the manufacturer's protocol.

-

Determine the IC50 of BAY 61-3606 for the inhibition of B-cell proliferation.

Western Blotting for Syk Phosphorylation

This method is used to directly observe the inhibition of Syk autophosphorylation in cellular contexts.

Materials:

-

Cell line of interest (e.g., Ramos, RBL-2H3)

-

Stimulating agent (e.g., anti-IgM for Ramos, DNP-HSA for IgE-sensitized RBL-2H3)

-

BAY 61-3606

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526, Cell Signaling Technology, Cat# 2711), anti-total Syk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with BAY 61-3606 or vehicle for a specified time.

-

Stimulate the cells with the appropriate agonist for a short period (e.g., 5-10 minutes).

-

Lyse the cells on ice and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.

Conclusion

BAY 61-3606 is a valuable research tool for investigating the roles of Syk in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of Syk inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important kinase inhibitor. It is important to note that while highly selective for Syk over many other kinases, off-target effects on kinases such as CDK9 and MAP4K2 have been reported and should be considered when interpreting experimental results.[1][9][10]

References

- 1. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of spleen tyrosine kinase in complex with novel inhibitors: structural insights for design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of the superoxide production assay with human monocytic cell line, U937, for the evaluation of Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]

- 8. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treating mast cells and basophils with degranulation inducers protocol v1 [protocols.io]

- 10. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sabbiotech.com [sabbiotech.com]

- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond | Semantic Scholar [semanticscholar.org]

- 18. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

BAY R3401: A Glycogen Phosphorylase Inhibitor with a Limited Profile in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY R3401 is identified in scientific literature and patent filings primarily as a potent inhibitor of glycogen phosphorylase (GP), an enzyme crucial for glycogenolysis. While the user request specified an in-depth analysis of this compound in the context of inflammatory disease models, a comprehensive review of available data reveals a significant scarcity of research in this area. The predominant focus of studies involving this compound has been on its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This guide addresses the known information about this compound, clarifies its established mechanism of action, and explores the theoretical links between its target, glycogen metabolism, and inflammation, while highlighting the current gap in experimental evidence for its use in inflammatory conditions.

Core Identification and Mechanism of Action

Contrary to some database classifications that have anecdotally and likely erroneously listed this compound as a Spleen Tyrosine Kinase (Syk) inhibitor, the overwhelming body of evidence defines it as a glycogen phosphorylase inhibitor . Glycogen phosphorylase is a key enzyme in glucose homeostasis, catalyzing the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate. By inhibiting this enzyme, this compound reduces hepatic glucose production.

Signaling Pathway of Glycogenolysis Inhibition

The following diagram illustrates the central role of glycogen phosphorylase in glycogenolysis and the point of intervention for this compound.

BAY 61-3606: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 61-3606 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase implicated in various cellular signaling pathways.[1] While initially explored for its anti-inflammatory properties, BAY 61-3606 has emerged as a significant tool in cancer research, primarily for its ability to sensitize cancer cells to apoptosis.[2][3][4] This technical guide provides an in-depth overview of BAY 61-3606, its mechanism of action, and its applications in oncology research. We consolidate key quantitative data, detail experimental protocols, and visualize the complex signaling pathways influenced by this inhibitor.

Introduction

Spleen Tyrosine Kinase (Syk) is a critical mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors and Fc receptors.[5][6] Its role in hematopoietic cell signaling is well-established, but emerging evidence highlights its involvement in the pathophysiology of non-hematopoietic cancers as well.[5] BAY 61-3606, an orally available, ATP-competitive inhibitor, was initially developed to target Syk's function in immune responses.[4][7] However, subsequent research has unveiled its broader anti-neoplastic activities, often independent of its Syk inhibitory function, making it a valuable pharmacological tool for investigating cancer cell biology and developing novel therapeutic strategies.[3]

Mechanism of Action

BAY 61-3606 exhibits a multi-faceted mechanism of action in cancer cells, primarily centered on the induction of apoptosis and inhibition of pro-survival signaling pathways.

Sensitization to TRAIL-Induced Apoptosis

A primary application of BAY 61-3606 in cancer research is its ability to sensitize resistant cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][3][8] This sensitization is predominantly achieved through the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[2][3][9]

BAY 61-3606 mediates Mcl-1 downregulation through a dual mechanism:

-

Transcriptional Repression: It inhibits Cyclin-Dependent Kinase 9 (CDK9), leading to reduced phosphorylation of RNA Polymerase II and subsequent suppression of Mcl-1 gene transcription.[2][3]

-

Post-Translational Degradation: It promotes the ubiquitin/proteasome-dependent degradation of the Mcl-1 protein.[2][3]

Importantly, this effect on Mcl-1 and sensitization to TRAIL can be independent of Syk inhibition.[3]

Inhibition of Pro-Survival Signaling Pathways

BAY 61-3606 has been shown to modulate several key signaling pathways that are often dysregulated in cancer:

-

Syk Signaling: As a potent Syk inhibitor, BAY 61-3606 effectively blocks Syk phosphorylation.[10]

-

PI3K/Akt Pathway: It can inhibit the phosphorylation of Akt, a central node in cell survival and proliferation.[10]

-

NF-κB Pathway: BAY 61-3606 can suppress the activation of the NF-κB pathway, which is involved in inflammation and cell survival.[10][11][12] In some contexts, it can downregulate pro-inflammatory NF-κB.[13]

-

JAK/STAT Pathway: Inhibition of the JAK/STAT signaling cascade has also been observed.[10]

-

ERK Pathway: The inhibitor can reduce the phosphorylation of ERK1/2.[1][10]

Quantitative Data

The following tables summarize the key quantitative data for BAY 61-3606 from various studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Value | Reference |

| Syk | Ki | 7.5 nM | [1] |

| Syk | IC50 | 10 nM | [1] |

| CDK9 | IC50 | 37 nM | |

| MAP4K2 | IC50 | 11.3 nM | [4] |

Table 2: In Vitro Cellular Activity (IC50)

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| MV-4-11 | Acute Myeloid Leukemia | Growth Inhibition | 0.007394 µM | |

| EoL-1 | Eosinophilic Leukemia | Growth Inhibition | 0.33275 µM | |

| NALM-6 | Acute Lymphoblastic Leukemia | Growth Inhibition | 0.41739 µM | |

| RPMI-8226 | Multiple Myeloma | Cell Viability (48h) | Not explicitly stated, but dose-dependent inhibition observed | [14] |

| NCI-H929 | Multiple Myeloma | Cell Viability (48h) | Not explicitly stated, but dose-dependent inhibition observed | [14] |

| Primary CD138+ Cells | Multiple Myeloma | Cell Viability (48h) | 1.295 µM | [14] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the effects of BAY 61-3606.

Cell Viability and Apoptosis Assays

-

Cell Viability Assay (e.g., CellTiter-Glo):

-

Seed cancer cells in 96-well plates.

-

Treat cells with varying concentrations of BAY 61-3606 (e.g., 2.5 µM, 5 µM) with or without TRAIL (e.g., 50 ng/ml) for 24-72 hours.[8][14]

-

Add CellTiter-Glo reagent according to the manufacturer's protocol.

-

Measure luminescence to determine the relative number of viable cells.[8]

-

-

Caspase Activity Assay:

-

Annexin V/PI Staining for Apoptosis:

-

Treat cells with desired concentrations of BAY 61-3606 (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) for 48 hours.[14]

-

Harvest and wash the cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[14]

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

-

Western Blot Analysis

-

Treat cells with BAY 61-3606 for the desired time and concentration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[3]

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate 30 µg of protein extract by SDS-PAGE and transfer to a PVDF membrane.[3]

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Mcl-1, p-Syk, p-Akt, p-ERK, cleaved PARP).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

-

Breast Cancer Model:

-

Implant MCF-7 cells subcutaneously into the hind limb of female BALB/c nude mice.[3]

-

When tumors reach a volume of approximately 100 mm³, randomize mice into treatment groups.[3][15]

-

Administer BAY 61-3606 (e.g., 50 mg/kg) and/or TRAIL (e.g., 10 mg/kg) via intraperitoneal injection twice a week.[15]

-

At the end of the study, excise tumors for further analysis (e.g., Western blotting for Mcl-1).[3][15]

-

-

Multiple Myeloma Model:

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BAY 61-3606.

Caption: BAY 61-3606 sensitizes cells to TRAIL-induced apoptosis by inhibiting Mcl-1.

Caption: BAY 61-3606 inhibits multiple pro-survival signaling pathways in cancer cells.

Caption: A typical experimental workflow for in vivo xenograft studies with BAY 61-3606.

Conclusion and Future Directions

BAY 61-3606 is a versatile and potent small molecule inhibitor with significant applications in cancer research. Its ability to sensitize cancer cells to TRAIL-induced apoptosis, primarily through the Syk-independent downregulation of Mcl-1 via CDK9 inhibition, presents a compelling rationale for its use in combination therapies.[2][3][8][9] Furthermore, its inhibitory effects on multiple pro-survival signaling pathways, including Syk, PI3K/Akt, NF-κB, and JAK/STAT, underscore its potential as a multi-targeted agent.[10]

Future research should continue to explore the full spectrum of BAY 61-3606's targets and its efficacy in a wider range of cancer types, particularly those characterized by Mcl-1 overexpression or dysregulated Syk signaling. Elucidating the precise molecular determinants of sensitivity to BAY 61-3606 will be crucial for identifying patient populations most likely to benefit from therapeutic strategies incorporating this or similar inhibitors. The detailed protocols and consolidated data within this guide are intended to facilitate such investigations and accelerate the translation of these promising preclinical findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]

- 6. apexbt.com [apexbt.com]

- 7. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]

- 10. THE SYK INHIBITRO BAY 61-3606 DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]

- 11. researchgate.net [researchgate.net]

- 12. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of BAY 61-3606, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Structure and Activity of BAY R3401

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of BAY R3401, an orally active inhibitor of glycogen phosphorylase, intended for an audience of researchers, scientists, and professionals in the field of drug development. The content covers its chemical properties, mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols.

Core Structure and Physicochemical Properties

This compound is a racemic prodrug with the chemical name 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester. Its core structure is a dihydropyridine derivative.

| Property | Value | Source |

| CAS Number | 100276-03-7 | [1] |

| Molecular Formula | C20H22ClNO4 | [2] |

| Molecular Weight | 375.85 g/mol | [2] |

| Appearance | White solid | [1] |

| Solubility | DMSO: 15 mg/mL | [1] |

| Storage | 2-8°C, protect from light | [1] |

Mechanism of Action: Prodrug Activation and Glycogen Phosphorylase Inhibition

This compound functions as a prodrug, meaning it is administered in an inactive form and is then metabolized in the body into its active form, BAY W1807. This metabolic conversion is a critical step for its therapeutic activity.

Prodrug Activation Pathway

The activation of this compound to BAY W1807 involves an oxidative process, a common metabolic pathway for 1,4-dihydropyridine compounds. This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a key isoform in the oxidation of dihydropyridines to their corresponding pyridine derivatives[1][3][4]. The process can be described as an oxidative ring-opening or dehydrogenation of the dihydropyridine ring to form the active pyridine metabolite, BAY W1807[5][6].

Inhibition of Glycogen Phosphorylase

The active metabolite, BAY W1807, is a potent allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis[5]. GP exists in two main forms: the generally inactive glycogen phosphorylase b (GPb) and the active glycogen phosphorylase a (GPa). BAY W1807 binds to the allosteric site of GP, inducing a conformational change that favors the inactive T-state of the enzyme, thereby preventing the breakdown of glycogen into glucose-1-phosphate[5]. This inhibition of hepatic glycogenolysis leads to a reduction in glucose output from the liver, making it a therapeutic target for type 2 diabetes[5][6].

Signaling Pathways

The regulation of glycogen phosphorylase is a complex process involving hormonal and allosteric signals. This compound, through its active metabolite, intervenes in these pathways.

Hormonal Regulation of Glycogen Phosphorylase

Glucagon and epinephrine stimulate glycogenolysis by activating a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. Conversely, insulin promotes the dephosphorylation and inactivation of the enzyme.

Quantitative Data

The inhibitory potency of this compound and its active metabolite BAY W1807 has been quantified in various studies.

| Compound | Parameter | Value | Cell Line/Enzyme | Source |

| This compound | IC50 | 27.06 µM | HL-7702 (human liver cells) | [2] |

| IC50 | 52.83 µM | HepG2 (human liver cancer cells) | [2] | |

| BAY W1807 | Ki | 1.6 nM | Glycogen Phosphorylase b | [5] |

| Ki | 10.8 nM | Glycogen Phosphorylase a (-AMP) | [5] | |

| Ki | 19.4 µM | Glycogen Phosphorylase a (+1 mM AMP) | [5] |

Experimental Protocols

Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is a common method for determining the inhibitory activity of compounds against glycogen phosphorylase. The assay measures the amount of inorganic phosphate released from glucose-1-phosphate in the direction of glycogen synthesis.

Materials:

-

Glycogen Phosphorylase a (GPa)

-

HEPES buffer (50 mM, pH 7.2)

-

Glucose-1-phosphate

-

Glycogen

-

Test compound (e.g., this compound or BAY W1807) dissolved in DMSO

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, glucose-1-phosphate, and glycogen in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding GPa to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the released inorganic phosphate by adding a malachite green-based colorimetric reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

References

- 1. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for BAY R3401 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY R3401 is a potent and selective inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis. As a prodrug, this compound is converted to its active metabolite, BAY U6751, which contains the active S-enantiomer, BAY W1807. This active form allosterically inhibits glycogen phosphorylase, thereby reducing the breakdown of glycogen to glucose-1-phosphate. This mechanism of action makes this compound a compound of interest for research in metabolic disorders, particularly type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its active metabolites on glycogen phosphorylase.

Data Presentation

The inhibitory activity of this compound has been quantified in cell-based assays, demonstrating its efficacy in inhibiting glycogenolysis.

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | HL-7702 | Glycogenolysis Inhibition | 27.06 |

| This compound | HepG2 | Glycogenolysis Inhibition | 52.83 |

Signaling Pathway

The breakdown of glycogen, or glycogenolysis, is a critical pathway for maintaining glucose homeostasis. It is primarily regulated by the enzymatic activity of glycogen phosphorylase. The signaling cascade leading to the activation of glycogen phosphorylase is initiated by hormones such as glucagon and epinephrine.

Experimental Protocols

In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is designed to measure the inhibitory effect of this compound's active metabolite (BAY U6751) on purified glycogen phosphorylase a. The assay measures the amount of inorganic phosphate produced from glucose-1-phosphate.

Materials:

-

Rabbit muscle glycogen phosphorylase a (GPa)

-

Glycogen (from rabbit liver)

-

Glucose-1-phosphate (G1P)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl₂)

-

BAY U6751 (or other test compounds) dissolved in DMSO

-

Phosphate detection reagent (e.g., BIOMOL® Green)

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂.

-

Prepare a stock solution of rabbit muscle glycogen phosphorylase a (GPa) at a concentration of 0.38 U/mL in the HEPES buffer.

-

Prepare a substrate solution containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in the HEPES buffer.

-

Prepare serial dilutions of BAY U6751 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 50 µL of the GPa solution.

-

Add 10 µL of the BAY U6751 dilutions (or DMSO for control wells) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 45 µL of the substrate solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction and develop the color by adding 130 µL of BIOMOL® Green reagent to each well.

-

Incubate for 20-30 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of BAY U6751 compared to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Glycogenolysis Inhibition Assay

This protocol is designed to measure the effect of this compound on glycogenolysis in a cellular context using liver-derived cell lines such as HepG2 or HL-7702.

Materials:

-

HepG2 or HL-7702 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Glucose-free culture medium

-

Hormone to stimulate glycogenolysis (e.g., glucagon or forskolin)

-

This compound dissolved in DMSO

-

Glycogen assay kit (e.g., colorimetric or fluorometric)

-

Cell lysis buffer

-

96-well cell culture plates

Procedure:

-

Cell Culture and Glycogen Loading:

-

Seed HepG2 or HL-7702 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

To load the cells with glycogen, incubate them in a high-glucose medium (e.g., 25 mM glucose) for 24 hours.

-

-

Inhibitor Treatment and Glycogenolysis Stimulation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with varying concentrations of this compound in a glucose-free medium for 1-2 hours.

-

Stimulate glycogenolysis by adding a stimulating agent (e.g., 100 nM glucagon or 10 µM forskolin) to the wells and incubate for an appropriate time (e.g., 30-60 minutes).

-

-

Measurement of Glycogen Content:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using the lysis buffer provided in the glycogen assay kit.

-

Determine the glycogen content in the cell lysates according to the manufacturer's instructions of the chosen glycogen assay kit. This typically involves the enzymatic conversion of glycogen to glucose, which is then measured colorimetrically or fluorometrically.

-

-

Data Analysis:

-

Calculate the percentage of glycogenolysis inhibition for each concentration of this compound relative to the stimulated control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as a glycogen phosphorylase inhibitor. The enzyme-based assay allows for the direct assessment of the inhibitory potency of the active metabolite, while the cell-based assay provides insights into the compound's efficacy in a more physiologically relevant context. These assays are essential tools for researchers in drug discovery and metabolic disease research.

Application Notes and Protocols: BAY 61-3606 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 61-3606 is a potent, ATP-competitive, and reversible small molecule inhibitor primarily targeting Spleen Tyrosine Kinase (Syk).[1][2][3][4] Initially developed for allergy and asthma research, its application has expanded into oncology and neuroinflammation due to its diverse cellular effects.[4][5] These notes provide a comprehensive overview of BAY 61-3606, including its mechanism of action, effective concentrations in various cell-based assays, and detailed experimental protocols for its application.

Mechanism of Action

BAY 61-3606 exhibits a dual mechanism of action that contributes to its broad biological activities.

1.1 Inhibition of Spleen Tyrosine Kinase (Syk)

The primary mechanism of BAY 61-3606 is the potent and highly selective inhibition of Syk, a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells.[1] Syk plays a vital role downstream of immunoreceptors, including B cell receptors (BCR) and Fc receptors (FcR).[1][6] Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to the activation of multiple downstream signaling pathways such as the PLCγ, PI3K/Akt, and MAPK/ERK pathways. These pathways regulate cellular responses like proliferation, degranulation, and cytokine production.[7] BAY 61-3606 effectively blocks these processes by inhibiting Syk's catalytic activity.[6]

1.2 Off-Target Inhibition of CDK9 and Mcl-1 Downregulation

Interestingly, several studies have revealed a critical Syk-independent mechanism of BAY 61-3606, particularly in cancer cells.[1][8] BAY 61-3606 also inhibits Cyclin-Dependent Kinase 9 (CDK9).[9][10] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. By inhibiting CDK9, BAY 61-3606 prevents the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[9][10] The resulting downregulation of Mcl-1 sensitizes cancer cells to apoptosis induced by agents like TRAIL (TNF-Related Apoptosis-Inducing Ligand).[8][9] Additionally, BAY 61-3606 can promote the ubiquitin-dependent degradation of Mcl-1 protein by inhibiting ERK activity.[8][9]

Data Presentation: Potency and Cellular Activity

The following tables summarize the quantitative data for BAY 61-3606 activity from in vitro kinase assays and cell-based functional assays.

Table 1: In Vitro Kinase Inhibitory Activity of BAY 61-3606